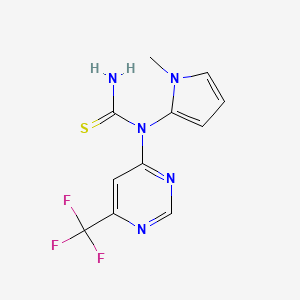
1-(1-Methyl-1H-pyrrol-2-yl)-1-(6-(trifluoromethyl)pyrimidin-4-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methyl-1H-pyrrol-2-yl)-1-(6-(trifluoromethyl)pyrimidin-4-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1H-pyrrol-2-yl)-1-(6-(trifluoromethyl)pyrimidin-4-yl)thiourea typically involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with 6-(trifluoromethyl)pyrimidin-4-amine in the presence of a thiourea reagent. The reaction is usually carried out under mild conditions, with the use of a suitable solvent such as ethanol or methanol, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final synthesis. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Methyl-1H-pyrrol-2-yl)-1-(6-(trifluoromethyl)pyrimidin-4-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 1-(1-Methyl-1H-pyrrol-2-yl)-1-(6-(trifluoromethyl)pyrimidin-4-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Methyl-1H-pyrrol-2-yl)-1-(4-pyrimidinyl)thiourea: Similar structure but lacks the trifluoromethyl group.
1-(1-Methyl-1H-pyrrol-2-yl)-1-(6-chloropyrimidin-4-yl)thiourea: Contains a chlorine atom instead of the trifluoromethyl group.
Uniqueness
1-(1-Methyl-1H-pyrrol-2-yl)-1-(6-(trifluoromethyl)pyrimidin-4-yl)thiourea is unique due to the presence of the trifluoromethyl group, which can enhance its chemical stability, lipophilicity, and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C11H10F3N5S |
|---|---|
Poids moléculaire |
301.29 g/mol |
Nom IUPAC |
1-(1-methylpyrrol-2-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]thiourea |
InChI |
InChI=1S/C11H10F3N5S/c1-18-4-2-3-9(18)19(10(15)20)8-5-7(11(12,13)14)16-6-17-8/h2-6H,1H3,(H2,15,20) |
Clé InChI |
AOZFWMJJGONHNL-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC=C1N(C2=NC=NC(=C2)C(F)(F)F)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



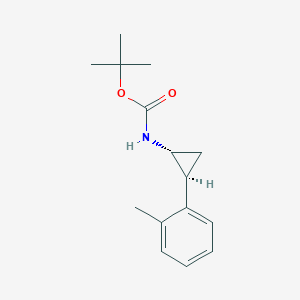
![2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13347664.png)
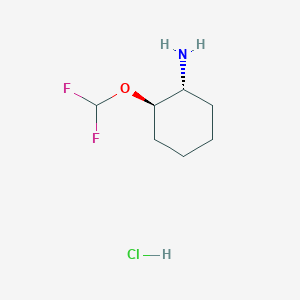
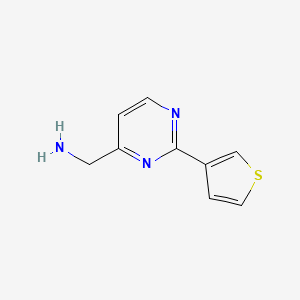
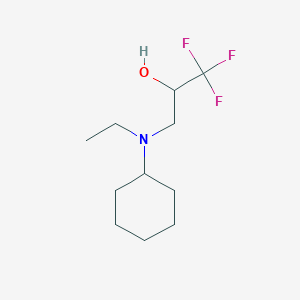
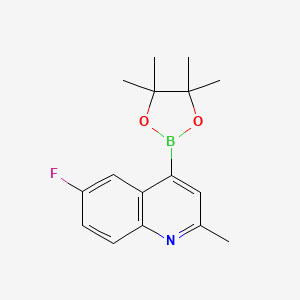
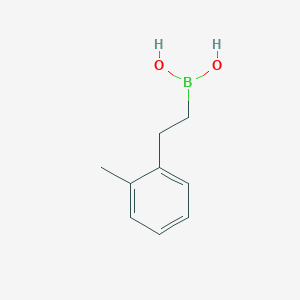
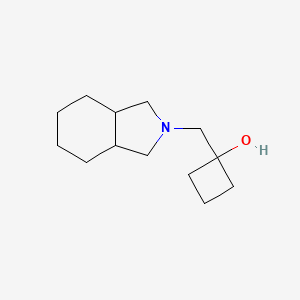

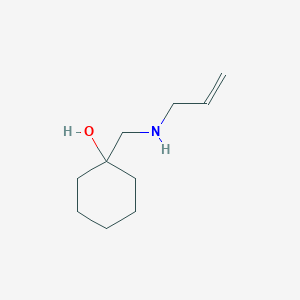
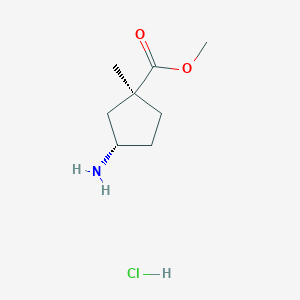

![(2-Isopropyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine](/img/structure/B13347725.png)
